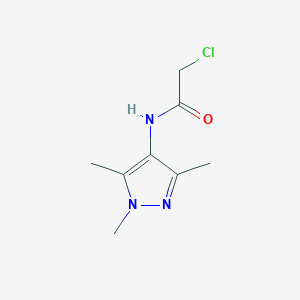

![molecular formula C13H11ClO3 B1298816 [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid CAS No. 53272-87-0](/img/structure/B1298816.png)

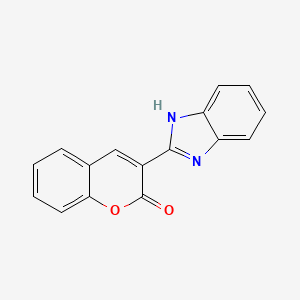

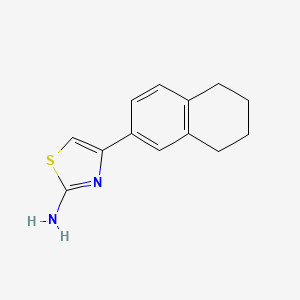

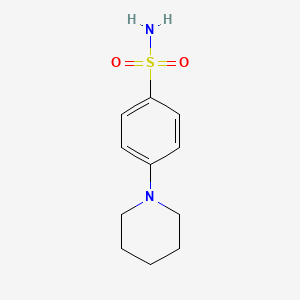

[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Applications De Recherche Scientifique

Pharmacological Applications of Phenolic Acids

Phenolic acids, including Chlorogenic Acid (CGA), have been widely studied for their diverse biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a central nervous system (CNS) stimulator. It also plays a crucial role in modulating lipid metabolism and glucose regulation, which is beneficial for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA further protect animals from chemical or lipopolysaccharide-induced injuries, highlighting its potential as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).

Industrial and Environmental Applications

Organic Acids in Acidizing Operations : Organic acids, including formic, acetic, citric, and lactic acids, are used in acidizing operations for carbonate and sandstone formations in the oil and gas industry. These acids offer alternatives to hydrochloric acid (HCl) due to their weaker, less corrosive nature and are effective in formation damage removal and dissolution, despite the solubility challenges of reaction product salts (Alhamad et al., 2020).

Disinfection of Wastewater : Peracetic acid is recognized for its broad spectrum of antimicrobial activity, including bactericidal, virucidal, fungicidal, and sporicidal effectiveness, making it a promising disinfectant for wastewater effluents. Its advantages include ease of treatment, effectiveness in primary and secondary effluents, and absence of persistent toxic or mutagenic residuals or by-products (Kitis, 2004).

Propriétés

IUPAC Name |

2-[2-(4-chlorophenyl)-5-oxocyclopenten-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZZAJLNWKPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=C(C=C2)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355587 |

Source

|

| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | |

CAS RN |

53272-87-0 |

Source

|

| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)